molecular formula C18H21N3O2S B2556494 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2034391-24-5

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2556494
CAS No.: 2034391-24-5
M. Wt: 343.45
InChI Key: QKFZRAIKJICJRI-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic organic compound featuring a benzothiophene core fused with a dimethylaminoethyl side chain and a 3,5-dimethyl-1,2-oxazole-4-carboxamide moiety. The 3,5-dimethyl-1,2-oxazole ring is a rigid scaffold that may enhance binding specificity in biological systems. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with neurological or metabolic disorders.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-17(12(2)23-20-11)18(22)19-9-15(21(3)4)14-10-24-16-8-6-5-7-13(14)16/h5-8,10,15H,9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFZRAIKJICJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

    Construction of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone.

    Coupling Reactions: The final step involves coupling the benzothiophene moiety with the oxazole ring through an amide bond formation reaction using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of Comparable Compounds

Compound Name (CAS) Core Structure Key Substituents Functional Groups Hypothesized Targets
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Benzothiophene Dimethylaminoethyl, 3,5-dimethyloxazole Carboxamide, tertiary amine Kinases, GPCRs, ion channels
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (771507-45-0) Benzamide 3,5-Dimethyloxazole, methoxyphenethyl Methoxy, benzamide Enzymes (e.g., PDEs, proteases)
Ethyl 5,6-dihydro-2-[[2-[(4-methoxybenzoyl)oxy]acetyl]amino]-4H-cyclopenta[b]thiophene-3-carboxylate (876539-67-2) Cyclopenta[b]thiophene Methoxybenzoyloxyacetyl Ester, amide Inflammatory mediators (e.g., COX-2)

Key Observations:

Core Heterocycles: The target compound’s benzothiophene (aromatic, planar) contrasts with 771507-45-0’s benzamide (polar, hydrogen-bonding) and 876539-67-2’s cyclopenta[b]thiophene (non-aromatic, strained). Benzothiophene may enhance CNS penetration due to lipophilicity, whereas benzamide derivatives prioritize solubility for peripheral targets .

The 3,5-dimethyloxazole in both the target and 771507-45-0 suggests affinity for hydrophobic binding pockets, but the carboxamide in the target may enhance hydrogen-bonding specificity versus 771507-45-0’s methoxy linker.

Pharmacokinetic Predictions: 876539-67-2’s ester group likely confers prodrug properties, requiring hydrolysis for activation, whereas the target’s carboxamide offers metabolic stability.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20N2O2C_{18}H_{20}N_{2}O_{2} with a molecular weight of approximately 300.36 g/mol. The structure includes a benzothiophene moiety and a 1,2-oxazole ring, which are known to enhance the compound's reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₂
Molecular Weight300.36 g/mol
IUPAC NameThis compound
SMILESCN(C)C(CN1C(=O)C=C(C(=O)N1)C)C2=CSC3=CC=CC=C32

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Molecular Targets:

  • Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptors: It can bind to various receptors, potentially modulating neurotransmission and other signaling pathways.

Pathways Involved:
The compound may influence:

  • Inflammatory pathways
  • Cell proliferation mechanisms
  • Apoptosis signaling pathways

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Anti-inflammatory Activity:
In vitro studies have shown that the compound possesses significant anti-inflammatory properties. For instance, it demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anticancer Potential:
Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways related to cell survival.

Neuroprotective Effects:
Due to its ability to cross the blood-brain barrier, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.

Case Studies

Several studies have evaluated the biological activity of similar compounds or derivatives:

  • Study on COX Inhibition:
    • A study found that derivatives of benzothiophene exhibited IC50 values ranging from 0.02 to 0.04 μM against COX enzymes, indicating strong anti-inflammatory potential similar to that of this compound .
  • Anticancer Activity:
    • A related compound showed efficacy in inhibiting cancer cell proliferation in vitro with IC50 values below 10 μM across various cancer lines . These findings suggest that structural similarities may confer comparable biological activities.
  • Neuroprotection Studies:
    • Research on benzothiophene derivatives indicated potential neuroprotective effects through modulation of oxidative stress markers in neuronal cells .

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